molecular formula C9H11NO3S B8767226 4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide CAS No. 646519-82-6

4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide

Cat. No.: B8767226
CAS No.: 646519-82-6
M. Wt: 213.26 g/mol
InChI Key: RLUBECZRQNXWLE-UHFFFAOYSA-N
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Description

4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide is a heterocyclic compound that features a pyridine ring substituted with an ethyl group and a dioxathiolanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide typically involves the reaction of 5-ethylpyridine-2-ethanol with thioglycolic acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the dioxathiolanone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxathiolanone ring to a dioxathiolane ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the dioxathiolanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dioxathiolane derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide involves its interaction with specific molecular targets. For instance, in its potential anti-diabetic application, the compound may act as an agonist of peroxisome proliferator-activated receptor-gamma (PPARγ), similar to thiazolidinediones . Activation of PPARγ leads to increased transcription of insulin-responsive genes, improving glucose uptake and lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide is unique due to its dioxathiolanone ring, which imparts distinct chemical and biological properties. Unlike the thiazolidinediones, this compound has a different heterocyclic framework that may offer advantages in terms of stability and reactivity.

Properties

CAS No.

646519-82-6

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

4-(5-ethylpyridin-2-yl)-1,3,2-dioxathiolane 2-oxide

InChI

InChI=1S/C9H11NO3S/c1-2-7-3-4-8(10-5-7)9-6-12-14(11)13-9/h3-5,9H,2,6H2,1H3

InChI Key

RLUBECZRQNXWLE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)C2COS(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.98 mL (0.0387 mol) triethylamine was added to a solution of 3 g (0.017 mol) 1-(5-ethyl-pyridin-2-yl)-ethan-1,2-diol dissolved in 60 mL dichloromethane at 0-5° C. To this 1.43 mL (0.019 mol) thionyl chloride was added drop wise in 15 min. and stirring was continued for 1 hr. Reaction mixture was quenched with 10% sodium bicarbonate solution. Product was extracted with dichloromethane, which was concentrated in vacuo to obtain titled product. Yield of the product was 3.44 g (90%).
Quantity
4.98 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.43 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

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